molecular formula C15H14O4 B185574 4-(2-Phenoxyethoxy)benzoic acid CAS No. 22219-63-2

4-(2-Phenoxyethoxy)benzoic acid

Cat. No. B185574
CAS RN: 22219-63-2
M. Wt: 258.27 g/mol
InChI Key: MIFKBDZVXBJUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Phenoxyethoxy)benzoic acid” is a chemical compound with the CAS Number: 22219-63-2 . It has a molecular weight of 258.27 and its IUPAC name is 4-(2-phenoxyethoxy)benzoic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “4-(2-Phenoxyethoxy)benzoic acid” is 1S/C15H14O4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(2-Phenoxyethoxy)benzoic acid” is a solid compound . It has a molecular weight of 258.27 .

Scientific Research Applications

Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The compound has a linear formula of C15H14O4 and a molecular weight of 258.276 .

properties

IUPAC Name

4-(2-phenoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFKBDZVXBJUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298111
Record name 4-(2-phenoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxyethoxy)benzoic acid

CAS RN

22219-63-2
Record name MLS000737521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-phenoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-PHENOXYETHOXY)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Phenoxyethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Phenoxyethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Phenoxyethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Phenoxyethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Phenoxyethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Phenoxyethoxy)benzoic acid

Citations

For This Compound
5
Citations
IY Jeon, LS Tan, JB Baek - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
Linear and hyperbranched poly(ether‐ketone)s (PEKs) containing flexible oxyethylene spacers grafted multiwalled carbon nanotube (PEK‐g‐MWNT) nanocomposites were prepared …
Number of citations: 39 onlinelibrary.wiley.com
IY Jeon, LS Tan, JB Baek - Journal of Polymer Science Part A …, 2007 - Wiley Online Library
As an alternative to strong acid reaction media for the Friedel–Crafts acylation for a polymer‐forming reaction, a mild polyphosphoric acid (PPA) with optimized amount of phosphorous …
Number of citations: 17 onlinelibrary.wiley.com
전인엽, 백종범 - 한국고분자학회학술대회연구논문초록집, 2006 - cheric.org
The monomers for linear and hyperbranched polyetherketones (PEKs) were synthesized and polymerized to afford corresponding polymers. Thus, the monomers, 4-(2-phenoxyethoxy) …
Number of citations: 2 www.cheric.org
S Zazouli, L Laallam, EM Ketatni - Journal of Molecular Structure, 2021 - Elsevier
New series of benzohydrazide/benzoic acid derivatives were synthesized (4a-b and 5a-b) and subjected to solid-state characterization by NMR spectroscopic measurements. The …
Number of citations: 8 www.sciencedirect.com
BP Patel, W Feld - Polymeric Materials: Science and Engineering(PMSE)., 1992
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.